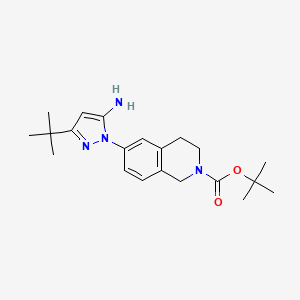
tert-butyl 6-(5-amino-3-tert-butylpyrazol-1-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 6-(5-amino-3-tert-butylpyrazol-1-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate: is a complex organic compound that features a unique structure combining a pyrazole ring and an isoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(5-amino-3-tert-butylpyrazol-1-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Coupling with Isoquinoline: The pyrazole derivative is then coupled with an isoquinoline precursor using a palladium-catalyzed cross-coupling reaction.
Introduction of t-butyl Groups: The t-butyl groups are introduced via alkylation reactions using t-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the isoquinoline moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties. Researchers may study its effects on specific enzymes or receptors to develop new treatments for diseases.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-(5-amino-3-tert-butylpyrazol-1-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
6-(5-amino-3-t-butyl-1H-pyrazol-1-yl)quinolin-2(1H)-one: This compound shares the pyrazole and isoquinoline moieties but lacks the t-butyl groups.
t-butyl 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a methyl group instead of a t-butyl group.
Uniqueness
The presence of t-butyl groups in tert-butyl 6-(5-amino-3-tert-butylpyrazol-1-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate imparts unique steric and electronic properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propiedades
Fórmula molecular |
C21H30N4O2 |
|---|---|
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
tert-butyl 6-(5-amino-3-tert-butylpyrazol-1-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C21H30N4O2/c1-20(2,3)17-12-18(22)25(23-17)16-8-7-15-13-24(10-9-14(15)11-16)19(26)27-21(4,5)6/h7-8,11-12H,9-10,13,22H2,1-6H3 |
Clave InChI |
YQKPLYVAQNVMFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(CN(CC3)C(=O)OC(C)(C)C)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















